molecular formula C9H16BrNO B2642250 1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone CAS No. 958026-52-3

1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone

Cat. No. B2642250
CAS RN: 958026-52-3
M. Wt: 234.137
InChI Key: GRCVHPIXPCJPHO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone” would consist of a piperidine ring substituted at the 4-position with a bromoethyl group and at the 1-position with an ethanone group . The exact three-dimensional structure would depend on the specific stereochemistry at the substitution sites .


Chemical Reactions Analysis

The compound “1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone” would likely undergo reactions typical of brominated compounds, piperidines, and ketones . For example, the bromine atom could be displaced in a nucleophilic substitution reaction . The piperidine ring could undergo electrophilic aromatic substitution reactions , and the ketone could undergo reactions such as reduction or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone” would depend on its specific molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of its intermolecular forces .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of “1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone”. If this compound were a drug, its mechanism of action would depend on its specific biological targets .

Safety and Hazards

The safety and hazards associated with “1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone” would depend on its specific physical and chemical properties. As a brominated compound, it could potentially be hazardous if ingested, inhaled, or contacted with the skin . Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on “1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone” would depend on its potential applications. For example, if it were found to have biological activity, it could be further investigated as a potential pharmaceutical . Alternatively, if it had unique physical or chemical properties, it could be studied for potential applications in materials science or chemical synthesis .

properties

IUPAC Name

1-[4-(2-bromoethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c1-8(12)11-6-3-9(2-5-10)4-7-11/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCVHPIXPCJPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone

Synthesis routes and methods I

Procedure details

To a solution of 1-[4-(2-hydroxy-ethyl)-piperidin-1-yl]-ethanone (0.500 g, 2.92 mmol) in dichloromethane (15 mL) was added carbon tetrabromide 1.45 g, 4.38 mmol), triphenyl phosphine (0.728 g, 2.77 mmol) and imidazole (0.398 g, 5.84 mmol) at 0° C. The temperature of the reaction mixture was slowly raised to room temperature and stirring continued at rt for 18 h. The reaction was diluted with dichloromethane and washed with water. The organic layer was dried (Na2SO4), filtered, and the solvent was evaporated. The product was chromatographed over silica gel using gradient of 0-10% methanol in dichloromethane. GC-MS m/z 235.
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1.45 g
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0.398 g
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15 mL
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Synthesis routes and methods II

Procedure details

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